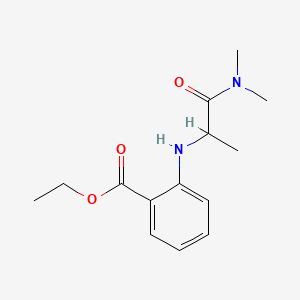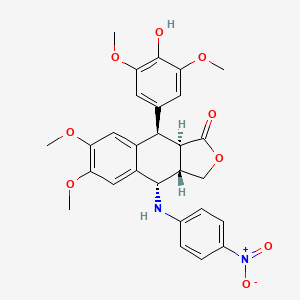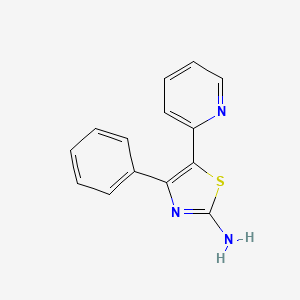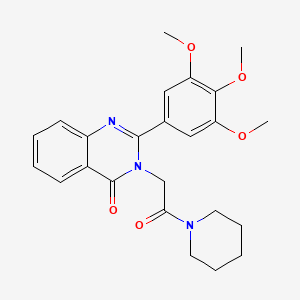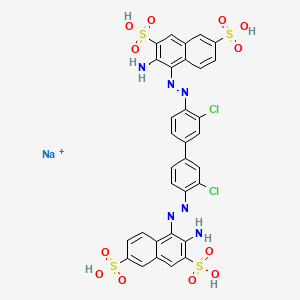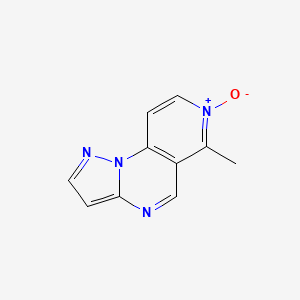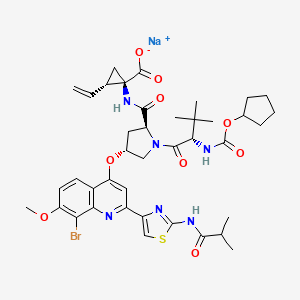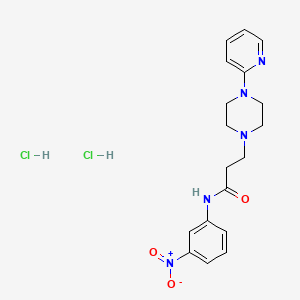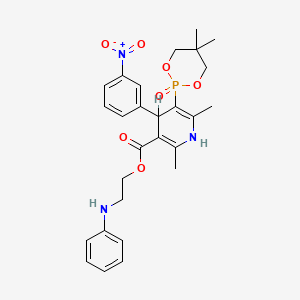
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its antimuscarinic properties. It is often used in the treatment of gastrointestinal disorders, such as peptic ulcers and hyperacidity, due to its ability to reduce smooth muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with methylpiperidine in the presence of an iodinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and as an antispasmodic agent.
Mechanism of Action
The compound exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles. This leads to a reduction in muscle spasms and secretion of gastric acids. The primary molecular targets are the M1 and M3 muscarinic receptors, which are involved in gastrointestinal motility and secretion .
Comparison with Similar Compounds
Isopropamide iodide: Another quaternary ammonium compound with similar antimuscarinic properties.
Atropine: A well-known antimuscarinic agent used in various medical applications.
Scopolamine: Used for its antimuscarinic and antiemetic properties.
Uniqueness: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is unique due to its specific structural features, which confer higher selectivity and potency in blocking muscarinic receptors compared to other similar compounds. This makes it particularly effective in treating gastrointestinal disorders .
Properties
CAS No. |
116955-30-7 |
|---|---|
Molecular Formula |
C22H29IN2O |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide |
InChI |
InChI=1S/C22H28N2O.HI/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H |
InChI Key |
YVQMYSACHYCCFB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


